molecular formula C26H19N3O6 B2899600 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-47-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2899600
CAS RN: 877656-47-8
M. Wt: 469.453
InChI Key: QTHDQCRAYGEVPP-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19N3O6 and its molecular weight is 469.453. The purity is usually 95%.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H))-acetic acid. The amine group of the first starting material is reacted with the carboxylic acid group of the second starting material to form the final product.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-amine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H))-acetic acid" ], "Reaction": [ "Step 1: Protection of the amine group of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using a suitable protecting group such as Boc or Fmoc.", "Step 2: Activation of the carboxylic acid group of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H))-acetic acid using a coupling reagent such as EDC or DCC.", "Step 3: Reaction of the protected amine group of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with the activated carboxylic acid group of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H))-acetic acid to form the desired product, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Deprotection of the amine group using suitable conditions to obtain the final product in its free amine form." ] }

CAS RN

877656-47-8

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H19N3O6/c30-22(27-16-10-11-20-21(14-16)34-13-12-33-20)15-28-23-18-8-4-5-9-19(18)35-24(23)25(31)29(26(28)32)17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,27,30)

InChI Key

QTHDQCRAYGEVPP-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

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